REACTION_CXSMILES
|
[CH3:1][N:2]([CH:4]=O)C.[F:6][C:7]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([N+:15]([O-:17])=[O:16])C=1N.C(=O)([O-])[O-].[K+].[K+].CI>O>[F:6][C:7]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([N+:15]([O-:17])=[O:16])[C:4]=1[NH:2][CH3:1] |f:2.3.4|
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.23 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC)C(=CC=C1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |